molecular formula C13H11ClN2O2 B14214083 4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide CAS No. 783371-05-1

4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B14214083
CAS No.: 783371-05-1
M. Wt: 262.69 g/mol
InChI Key: PGAHZKGEMRRPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11ClN2O2. It is a benzamide derivative that features a chloro and hydroxy group on the benzene ring, along with a pyridine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide typically involves the condensation of 4-chloro-2-hydroxybenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with a palladium catalyst, or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups on the benzene ring, along with the pyridine ring, allow the compound to form hydrogen bonds and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which confer distinct reactivity and potential biological activities. The combination of these functional groups with the pyridine ring makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

783371-05-1

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

4-chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11ClN2O2/c1-8-2-5-12(15-7-8)16-13(18)10-4-3-9(14)6-11(10)17/h2-7,17H,1H3,(H,15,16,18)

InChI Key

PGAHZKGEMRRPOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.